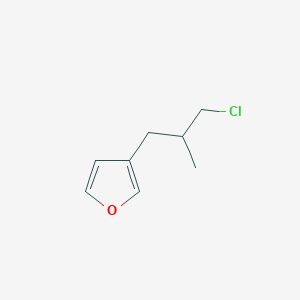
3-(3-Chloro-2-methylpropyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-2-methylpropyl)furan is an organic compound with the molecular formula C8H11ClO. It is a furan derivative, characterized by a furan ring substituted with a 3-chloro-2-methylpropyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-(3-Chloro-2-methylpropyl)furan involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones. This reaction is mediated by boron trifluoride etherate (BF3·Et2O) and proceeds through a formal [4 + 1] cycloaddition, followed by cyclopropanation, Cloke–Wilson rearrangement, and elimination of hydrogen chloride (HCl) in a one-flask approach . This method is advantageous due to its metal-free and oxidant-free conditions, making it efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-2-methylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2-methylpropyl group can be substituted with other nucleophiles.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form different furan derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium diethyl phosphite and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted furans depending on the nucleophile used.
Oxidation Reactions: Products include furan derivatives with different oxidation states.
Reduction Reactions: Products include reduced furan derivatives with different functional groups.
Applications De Recherche Scientifique
3-(3-Chloro-2-methylpropyl)furan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-2-methylpropyl)furan involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom acts as a leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds . Additionally, the furan ring can participate in various cycloaddition reactions, contributing to its versatility in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(3-Chloro-2-methylpropyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H11ClO |
|---|---|
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
3-(3-chloro-2-methylpropyl)furan |
InChI |
InChI=1S/C8H11ClO/c1-7(5-9)4-8-2-3-10-6-8/h2-3,6-7H,4-5H2,1H3 |
Clé InChI |
IKMNUJCMHOXJKV-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=COC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



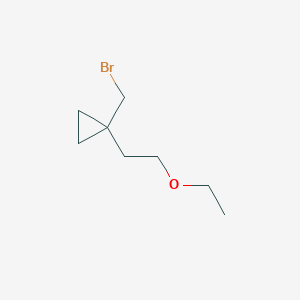
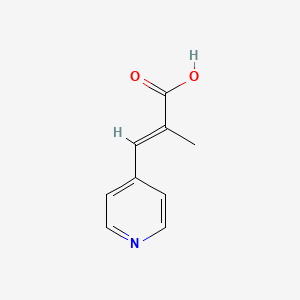
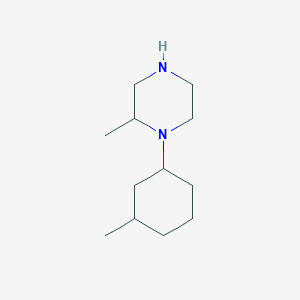
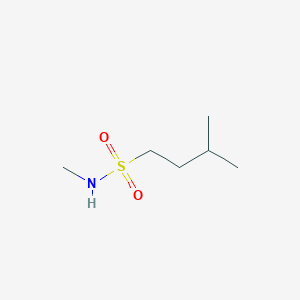



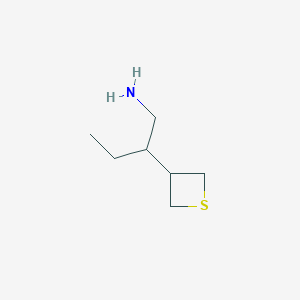
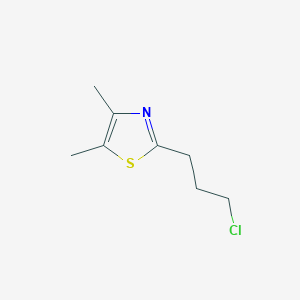
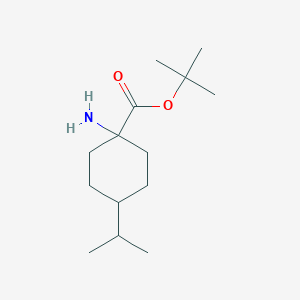
![4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)
![4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13190904.png)

